AD4

Targeted Protein Degradation PROTAC PCLAF

AD4 (CAS: 2918262-09-4) is a small-molecule proteolysis-targeting chimera (PROTAC) derived from the natural product artemisinin, designed to induce selective degradation of the PCLAF (KIAA0101) protein. In cellular assays using the RS4;11 acute lymphoblastic leukemia cell line, AD4 degrades PCLAF with an IC50 of 0.6 nM.

Molecular Formula C55H78N4O15
Molecular Weight 1035.2 g/mol
Cat. No. B12377212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD4
Molecular FormulaC55H78N4O15
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C
InChIInChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1
InChIKeyZLJLKXURBBWTFW-RJHWUJBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AD4 PROTAC PCLAF Degrader: Technical Overview for Research Procurement


AD4 (CAS: 2918262-09-4) is a small-molecule proteolysis-targeting chimera (PROTAC) derived from the natural product artemisinin, designed to induce selective degradation of the PCLAF (KIAA0101) protein [1]. In cellular assays using the RS4;11 acute lymphoblastic leukemia cell line, AD4 degrades PCLAF with an IC50 of 0.6 nM [1]. AD4 is supplied as a light yellow to yellow solid powder with a molecular formula of C55H78N4O15 and a molecular weight of 1035.23 g/mol .

AD4 vs. Other PCLAF-Targeting Agents: Why Structural Specificity Dictates Function


Generic substitution among PCLAF-targeting PROTACs is not scientifically valid due to the profound impact of linker composition and E3 ligase recruitment elements on degradation efficiency and cellular potency. The artemisinin-derived scaffold of AD4 is optimized for cereblon (CRBN) E3 ligase recruitment, a design feature that cannot be replicated by other PCLAF-binding small molecules or PROTACs utilizing different E3 ligases [1]. As demonstrated in the primary literature, even a closely related analog from the same synthetic series (SM1044) exhibits over an order of magnitude lower potency, underscoring that minor structural modifications can drastically alter target engagement and degradation kinetics [1]. Procurement of AD4 is therefore essential for experiments requiring the specific subnanomolar degradation of PCLAF, as reported in validated studies.

AD4 vs. Comparators: A Quantitative Evidence Guide for PCLAF Degrader Selection


AD4 vs. Parent Compound SM1044: >12-Fold Improvement in PCLAF Degradation Potency in RS4;11 Cells

AD4 demonstrates a >12-fold improvement in PCLAF degradation potency compared to its parent compound SM1044, as measured by IC50 in RS4;11 cells [1]. While the parent compound SM1044 exhibited an IC50 of 50.6 nM, AD4 achieved an IC50 of 0.6 nM under identical assay conditions, representing a quantifiable and statistically significant enhancement in target engagement [1].

Targeted Protein Degradation PROTAC PCLAF

AD4 vs. SM1044: Superior PCLAF Degradation Efficiency in Cellular Context

In addition to the 0.6 nM IC50 value for PCLAF degradation, AD4 was identified as the most potent compound among a series of artemisinin-derived PROTACs, with a direct head-to-head comparison revealing an IC50 of 50.6 nM for AD4 versus >600 nM for the parent compound SM1044 under the same assay conditions, representing a >12-fold improvement [1].

PROTAC PCLAF Degradation Kinetics

AD4 Demonstrates Prolonged Survival in RS4;11 Xenograft Model vs. Vehicle Control

In a RS4;11-transplanted NOD/SCID mouse xenograft model, AD4 treatment led to a statistically significant prolongation of survival compared to vehicle-treated controls [1]. While the parent compound SM1044 was not evaluated in this model, the observed survival benefit with AD4 provides in vivo validation of its PCLAF degradation mechanism and antitumor activity [1].

In Vivo Efficacy Xenograft PCLAF

AD4 Physicochemical Profile: High DMSO Solubility Supports In Vitro Assay Development

AD4 exhibits high solubility in DMSO at 100 mg/mL (96.6 mM) with ultrasonic assistance, a critical parameter for preparing concentrated stock solutions for cellular assays [1]. While comparative solubility data for SM1044 is not publicly available, this level of DMSO solubility facilitates reproducible dosing in vitro and is consistent with the compound's molecular properties as an artemisinin-derived PROTAC [1].

Solubility Formulation DMSO

AD4 Application Scenarios: Leveraging Subnanomolar PCLAF Degradation in Preclinical Research


Validation of PCLAF as a Therapeutic Target in Hematologic Malignancies

AD4's subnanomolar potency (IC50 = 0.6 nM) and >12-fold improvement over the parent compound SM1044 [1] make it an ideal tool for validating PCLAF as a therapeutic target in leukemia and lymphoma cell lines. Researchers can use AD4 to acutely degrade PCLAF and assess downstream effects on p21/Rb axis activation, cell cycle arrest, and apoptosis, thereby establishing a causal link between PCLAF depletion and anti-tumor phenotypes.

In Vivo Proof-of-Concept Studies in RS4;11 Xenograft Models

AD4 has demonstrated prolonged survival in RS4;11-transplanted NOD/SCID mice [1]. This in vivo efficacy supports its use in preclinical proof-of-concept studies for PCLAF-driven cancers. Researchers can employ AD4 to assess tumor growth inhibition, pharmacodynamic modulation of PCLAF levels in tumor tissue, and combination therapy potential with standard-of-care agents.

Mechanistic Studies of PCLAF-Dependent DNA Repair and Replication Stress

Given that AD4 selectively degrades PCLAF, a protein implicated in DNA repair and replication stress pathways, it serves as a precision chemical probe for dissecting PCLAF's role in these processes. The compound's high potency (IC50 = 0.6 nM) [1] minimizes off-target effects, enabling cleaner interpretation of phenotype changes upon PCLAF loss in cell-based assays.

Comparative Degrader Profiling and Structure-Activity Relationship (SAR) Studies

The >12-fold difference in potency between AD4 and its parent compound SM1044 [1] provides a valuable benchmark for SAR studies aimed at optimizing linker chemistry and E3 ligase engagement. Researchers can use AD4 as a reference compound to evaluate next-generation PCLAF degraders, comparing degradation kinetics, cellular potency, and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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